7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline 7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15996591
InChI: InChI=1S/C11H15NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-4,7-8,12H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline

CAS No.:

Cat. No.: VC15996591

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 7-methoxy-4-methyl-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C11H15NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-4,7-8,12H,5-6H2,1-2H3
Standard InChI Key AXXIBDJPCRUVDM-UHFFFAOYSA-N
Canonical SMILES CC1CCNC2=C1C=CC(=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring. The methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 7 and 4, respectively, influence its electronic and steric properties. The molecular formula is calculated as C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (derived from the sum of atomic masses: 12(11) + 1(15) + 14 + 16 = 177).

Comparative Analysis with Analogous Compounds

Tetrahydroquinoline derivatives exhibit variability in bioactivity based on substituent positions. For example:

  • 7-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 19500-61-9) lacks the 4-methyl group and has a molecular weight of 163.22 g/mol .

  • Hancock alkaloids, such as galipinine and cuspareine, are 2-substituted derivatives with demonstrated antimalarial and cytotoxic properties .

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)Key Properties
7-Methoxy-4-methyl-THQ7-OCH₃, 4-CH₃C₁₁H₁₅NO177.24Theoretical (not empirically confirmed)
7-Methoxy-THQ 7-OCH₃C₁₀H₁₃NO163.22Storage: Dark, inert atmosphere
Galipinine 2-substitutedC₁₀H₁₃N147.22Antimalarial, cytotoxic

Synthesis and Manufacturing Processes

Two-Step Hydroaminoalkylation-Amination Strategy

A regioselective method for synthesizing tetrahydroquinolines involves:

  • Hydroaminoalkylation: Ortho-chlorostyrenes react with N-methylanilines in the presence of a titanium-based catalyst (2,6-bis(phenylamino)pyridinato titanium complex), yielding linear adducts with >90% regioselectivity .

  • Buchwald–Hartwig Amination: Intramolecular coupling of the intermediate forms the tetrahydroquinoline core. This method efficiently constructs the bicyclic structure while accommodating diverse substituents .

For 7-methoxy-4-methyl-THQ, modifying the starting materials to include methoxy and methyl groups could theoretically follow this pathway. For instance, using ortho-chlorostyrenes with pre-installed methoxy groups and methyl-substituted amines might introduce the desired substituents.

Alternative Cyclization Approaches

Classical methods for tetrahydroquinoline synthesis include:

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The tetrahydroquinoline core is a privileged structure in drug design due to its:

  • Rigid conformation: Enhances binding affinity to biological targets.

  • Tunable substituents: Allows optimization of pharmacokinetic properties.
    7-Methoxy-4-methyl-THQ’s substituents make it a candidate for developing antimicrobial or anticancer agents, particularly if paired with hydrophilic groups to improve solubility.

Case Study: SERM Development

A 1,2-diphenyl-THQ derivative (compound 5 in ) acts as a selective estrogen receptor modulator (SERM), demonstrating potential in breast cancer therapy. Introducing a 7-methoxy group could further modulate estrogen receptor selectivity, while the 4-methyl group may reduce metabolic degradation.

Future Research Directions

  • Synthesis Optimization: Adapting catalytic hydroaminoalkylation-amination to produce 7-methoxy-4-methyl-THQ with high purity.

  • Bioactivity Screening: Evaluating antifungal, anticancer, and AChE inhibitory activity in vitro.

  • ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Structural Modifications: Exploring substituent effects at positions 5, 6, and 8 to enhance potency or selectivity.

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